4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane
Overview
Description
4-Ethyl-9-oxa-1,4-diazaspiro[55]undecane is a spiro compound characterized by a unique bicyclic structure containing both oxygen and nitrogen atoms This compound is part of the spiro[5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of a suitable diamine with an epoxide under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different chemical and physical properties .
Scientific Research Applications
4-Ethyl-9-oxa-1,4-diazaspiro[5
Mechanism of Action
The mechanism of action of 4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane involves its interaction with molecular targets such as receptors and enzymes. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
1,9-Diazaspiro[5.5]undecane: Another spiro compound with similar structural features but different substituents, leading to distinct chemical properties and applications.
1-Oxa-4,9-diazaspiro[5.5]undecane:
Uniqueness
4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane is unique due to the presence of the ethyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications .
Properties
IUPAC Name |
4-ethyl-9-oxa-1,4-diazaspiro[5.5]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-2-12-6-5-11-10(9-12)3-7-13-8-4-10/h11H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSNSNYDBYCQPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC2(C1)CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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